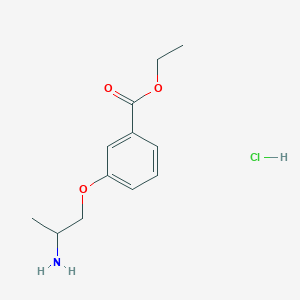

Ethyl 3-(2-aminopropoxy)benzoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

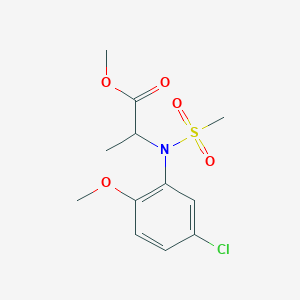

Ethyl 3-(2-aminopropoxy)benzoate; hydrochloride, also known as Ethyl 3-(2-aminopropoxy)benzoate hydrochloride or EAPB HCl, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Applications De Recherche Scientifique

Pharmacological Characterization in Preterm Labor Treatment

Ethyl 3-(2-aminopropoxy)benzoate; hydrochloride has been characterized as a potent and selective β3-adrenoceptor agonist for treating preterm labor. Studies have shown its effectiveness in inhibiting spontaneous contractions in human near-term myometrial strips and suppressing myometrial contractions in vivo without significant effects on heart rate or blood pressure, indicating its potential therapeutic use during preterm labor (Croci et al., 2007).

Application in Peptide Synthesis

The compound has been used in peptide synthesis, particularly in protecting the amino group with 2-benzoyl-2-ethoxycarbonylvinyl-1 and 2-benzoylamino-2-methoxycarbonylvinyl groups. This application is significant in the synthesis of dehydropeptide derivatives containing N-terminal 3-heteroarylamino-2,3-dehydroalanine, demonstrating its utility in advanced organic synthesis (Svete et al., 1997).

Antimycobacterial and Photosynthetic Electron Transport Effects

Research has also explored its antimycobacterial properties. Certain derivatives of Ethyl 3-(2-aminopropoxy)benzoate; hydrochloride have shown higher activity against mycobacterial species like M. avium and M. intracellulare compared to standard treatments. Additionally, these compounds have demonstrated significant stimulation of the rate of photosynthetic electron transport in spinach chloroplasts, indicating a potential impact on thylakoid membrane permeability (Tengler et al., 2013).

Antibacterial Applications

A study on novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine Derivatives using Vilsmeier Reagent reported antibacterial activity. Derivatives of Ethyl 3-(2-aminopropoxy)benzoate; hydrochloride exhibited significant antibacterial ability against both gram-negative and gram-positive bacteria, highlighting its potential in developing new antibacterial agents (Shakir et al., 2020).

Optical Nonlinear Properties

Research on Schiff and Mannich Bases of Isatin Derivatives with Ethyl-4-amino benzoate has revealed that these compounds exhibit nonlinear refractive indices and optical limiting properties. This suggests their application in optical materials technology, such as in the development of optical limiters (Abdullmajed et al., 2021).

Propriétés

IUPAC Name |

ethyl 3-(2-aminopropoxy)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-3-15-12(14)10-5-4-6-11(7-10)16-8-9(2)13;/h4-7,9H,3,8,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWDHPDRNZCKFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OCC(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-aminopropoxy)benzoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

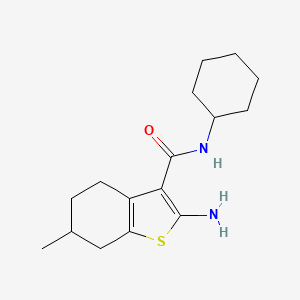

![2-Fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2796115.png)